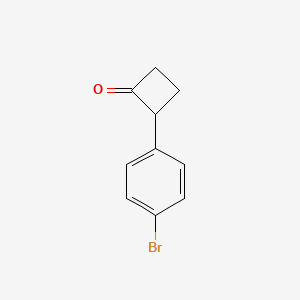

2-(4-Bromophenyl)cyclobutan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)cyclobutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPRAWFRDFMTIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations of 2 4 Bromophenyl Cyclobutan 1 One and Its Chemical Transformations

Radical Pathways in Cyclobutanone (B123998) Ring Expansions and Annulations

Radical-mediated reactions of cyclobutanones offer a powerful strategy for the construction of larger ring systems through ring expansion and annulation processes. researchgate.net These transformations are often initiated by the generation of an alkoxy radical from the cyclobutanone carbonyl group. The subsequent β-scission of a C-C bond in the cyclobutane (B1203170) ring is a key step, driven by the release of ring strain. researchgate.netnih.gov

The regioselectivity of the C-C bond cleavage is a critical aspect of these radical pathways. In substituted cyclobutanones, the cleavage typically occurs at the bond that leads to the more stable radical intermediate. For instance, in the case of 2-substituted cyclobutanones, cleavage of the C1-C2 bond would generate a secondary alkyl radical, which is generally more stable than a primary alkyl radical that would result from C1-C4 cleavage.

Iminyl-radical-triggered C-C bond cleavage of cyclobutanone oximes represents an efficient method for producing distal cyano-substituted alkyl radicals. rsc.org These radicals can then participate in various trapping reactions, for example, with sulfur dioxide, carbon monoxide, or oxygen, to form cyanoalkylsulfonyl, cyanoalkylcarbonyl, or cyanoalkoxyl radicals, respectively, under mild conditions. rsc.org

A notable application of radical pathways is in the synthesis of seven- and eight-membered rings. researchgate.net For example, exo-substituted cyclobutanones can be employed to construct cis-fused seven- and eight-membered rings, as well as spiro-annulated medium rings. researchgate.net The mechanism involves the selective β-scission of alkoxy radicals that are generated from the cyclization of carbon radicals onto the carbonyl group. researchgate.net

Metal-Catalyzed Reaction Mechanisms in Cyclobutanone Chemistry

Metal catalysts, particularly those based on palladium and copper, play a pivotal role in the functionalization of cyclobutanones, enabling a diverse range of transformations that would be challenging to achieve through other means.

Palladium Carbene Processes and β-Hydride Elimination in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions of cyclobutanone derivatives, such as N-sulfonylhydrazones, provide access to a variety of structurally diverse products, including cyclobutenes and methylenecyclobutanes. organic-chemistry.orgnih.gov These reactions are proposed to proceed through the formation of a palladium carbene intermediate. organic-chemistry.orgnih.govqub.ac.uk The catalytic cycle generally involves the oxidative addition of an aryl or benzyl (B1604629) halide to a Pd(0) complex, followed by reaction with the cyclobutanone-derived N-sulfonylhydrazone to form the palladium carbene. organic-chemistry.orgqub.ac.uk

A subsequent migratory insertion step, followed by β-hydride elimination, leads to the final products. organic-chemistry.orgnih.gov The regioselectivity of the β-hydride elimination is a key factor in determining the product distribution. The inherent ring strain of the cyclobutane ring is tolerated in these processes, allowing for efficient carbene coupling. organic-chemistry.orgnih.gov

Visible light-induced palladium catalysis has also been shown to activate cyclobutanone oxime esters. rsc.org This process involves a single electron transfer to generate a hybrid cyanoalkyl Pd(I) radical species. This intermediate can then undergo β-hydride elimination to yield (E)-4-arylbut-3-enenitrile or participate in radical addition reactions. rsc.org The use of a dual ligand system is often crucial for achieving high reactivity in these transformations. rsc.org

Copper Hydride-Catalyzed Hydroalkylation Mechanisms

Copper hydride (CuH) catalysis has emerged as a powerful tool for the hydrofunctionalization of various unsaturated compounds. thieme-connect.dechemistryworld.com In the context of cyclobutanone chemistry, CuH-catalyzed hydroalkylation provides a route to functionalized cyclobutanes. The general mechanism involves the generation of a CuH species, which then adds across a carbon-carbon double or triple bond in a process called hydrocupration. thieme-connect.de

For instance, the enantioselective, intramolecular hydroalkylation of halide-tethered styrenes can be achieved using a CuH-catalyzed process to synthesize enantioenriched cyclobutanes. nih.gov The proposed mechanism for the hydroamination of styrenes, a related transformation, involves the formation of a copper(I) hydride complex that reacts with the styrene (B11656) to form a chiral benzylcopper species. nih.gov This intermediate is then intercepted by an electrophile to generate the final product. nih.gov The stereochemistry of the product is controlled by the chiral ligand coordinated to the copper center.

Rearrangement Mechanisms of Strained Ring Systems (e.g., C-C Bond Migration, Alkoxy Radical Fragmentation)

The inherent strain in cyclobutane rings makes them susceptible to various rearrangement reactions, which are often driven by the release of this strain energy. These rearrangements can be initiated by various stimuli, including heat, light, or chemical reagents, and can proceed through different mechanistic pathways.

One common rearrangement is the C-C bond migration, often observed in the context of pinacol-type rearrangements. For example, the acid-catalyzed ring expansion of isopropenylcyclobutanol to a geminal 2,2-dimethylcyclopentanone (B1329810) proceeds through a 1,2-sigmatropic shift involving a carbocationic intermediate. mdpi.com Importantly, these rearrangements can occur without loss of optical purity if a chiral center is present. mdpi.com

Alkoxy radical fragmentation is another significant rearrangement pathway for cyclobutanone derivatives. researchgate.netacs.orgmdpi.com The generation of an alkoxy radical from the cyclobutanone carbonyl, often through photolysis or reaction with a radical initiator, is followed by β-scission of a C-C bond. researchgate.netnih.govnih.gov This fragmentation is facilitated by the release of ring strain and can be highly selective. researchgate.net The resulting carbon-centered radical can then undergo further transformations, leading to a variety of products, including ring-expanded ketones. researchgate.net For instance, the photochemistry of cyclobutanone involves the formation of ring-opened ketene (B1206846) photoproducts. nih.govnih.gov

Influence of Ring Strain on Reaction Energetics and Selectivity in Cyclobutanone Transformations

The high ring strain of cyclobutane, approximately 120 kJ mol⁻¹, significantly influences the energetics and selectivity of its chemical transformations. nih.gov This strain arises from a combination of angle strain, due to the deviation of bond angles from the ideal tetrahedral angle, and torsional strain from eclipsing interactions. wikipedia.orgmasterorganicchemistry.com

The release of this strain energy acts as a powerful thermodynamic driving force for many reactions involving cyclobutanones. For example, in palladium-catalyzed carbene coupling reactions, the inherent ring strain is tolerated, allowing the reaction to proceed efficiently. organic-chemistry.org In photochemical reactions, the ring strain in cyclobutanone lowers the energy barrier for α-C-C bond fission in the excited singlet state (S₁) compared to less strained cyclic ketones like cyclopentanone (B42830) and cyclohexanone. nih.govnih.gov This facilitates direct ring-opening pathways. nih.gov

The strain energy also plays a crucial role in controlling the selectivity of reactions. For instance, in radical-mediated ring expansions, the selective cleavage of the C-C bond that leads to the greatest release of strain is often favored. This principle can be used to predict and control the outcome of such reactions. The interplay between ring strain and electronic effects of substituents can lead to high levels of regio- and stereoselectivity in various transformations.

Stereochemical Control and Mechanistic Implications in Asymmetric Syntheses

The development of asymmetric methods for the synthesis and functionalization of cyclobutanes is of great importance due to the prevalence of chiral cyclobutane motifs in natural products and biologically active molecules. mdpi.comacs.org Stereochemical control in these reactions can be achieved through various strategies, including the use of chiral substrates, chiral auxiliaries, and chiral catalysts. researchgate.netyoutube.comyoutube.com

In substrate-controlled reactions, the existing stereochemistry in the starting material dictates the stereochemical outcome of the reaction. youtube.com For example, the [2+2] cycloaddition of a chiral keteniminium salt can be used to synthesize enantiopure cyclobutanones, where the stereochemistry of the product is controlled by a chiral auxiliary on the starting material. mdpi.com

Chiral catalysts are widely employed to achieve high levels of enantioselectivity. For instance, palladium-catalyzed enantioselective β-hydride elimination has been used to construct remote stereocenters. nih.gov Similarly, copper hydride-catalyzed intramolecular hydroalkylation using a chiral ligand can produce enantioenriched cyclobutanes. nih.gov The mechanism of stereochemical induction in these reactions often involves the formation of a chiral metal complex that preferentially catalyzes the formation of one enantiomer over the other. Understanding the mechanistic details of these catalytic cycles is crucial for designing more efficient and selective catalysts.

The stereochemical outcome of a reaction can also provide valuable insights into the reaction mechanism. For example, the observation of a specific diastereomer in a ring-contraction reaction of a pyrrolidine (B122466) to a cyclobutane suggests the involvement of a 1,4-biradical intermediate that undergoes stereospecific C-C bond formation. acs.org

Ring-Opening Cross-Coupling Mechanisms of Cyclobutanone Oxime Derivatives

The conversion of cyclobutanone oximes, including the derivative of 2-(4-Bromophenyl)cyclobutan-1-one, to various functionalized nitriles typically proceeds through a ring-opening cross-coupling pathway. These reactions are often mediated by transition metal catalysts, such as copper or palladium, or initiated by photoredox catalysis. nih.govmdpi.com A central theme in these mechanisms is the generation of an iminyl radical, which triggers the cleavage of a carbon-carbon bond in the cyclobutane ring. nih.gov

A plausible mechanistic pathway, primarily elucidated through studies on various cyclobutanone oxime derivatives, can be outlined as follows:

Activation of the Oxime: The reaction is initiated by the activation of the N-O bond of the cyclobutanone oxime. In copper-catalyzed systems, this can occur through a single-electron transfer (SET) from a low-valent copper species (e.g., Cu(I)) to the oxime ester or a related derivative. mdpi.com This process can also be achieved using photocatalysts that, upon irradiation with visible light, can engage in an SET event. mdpi.com In some instances, reagents like sulfuryl fluoride (B91410) (SO₂F₂) can be used to generate a more reactive oxime sulfonyl ester intermediate in situ. nih.gov

Formation of the Iminyl Radical: The initial activation step leads to the homolytic cleavage of the N-O bond, generating a key intermediate: the iminyl radical. nih.gov This radical species is central to the subsequent ring-opening event.

β-Carbon-Carbon Bond Cleavage: The highly strained cyclobutane ring in the iminyl radical intermediate readily undergoes β-scission. This involves the cleavage of one of the C-C bonds adjacent to the iminyl radical. In the case of this compound oxime, there are two possible C-C bonds that can cleave. The regioselectivity of this cleavage is a critical factor determining the final product structure. Theoretical studies and experimental observations on related systems suggest that the cleavage often occurs to form the more stable carbon-centered radical. nih.gov The presence of the 2-(4-bromophenyl) substituent likely influences which bond is preferentially broken. The cleavage results in the formation of a γ-cyanoalkyl radical.

Cross-Coupling with a Partner: The newly formed γ-cyanoalkyl radical can then participate in a cross-coupling reaction with a suitable partner. This partner can be an alkene, alkyne, or another coupling reagent. nih.govmdpi.com For instance, in reactions involving alkenes, the cyanoalkyl radical adds to the double bond, generating a new carbon-centered radical.

Termination and Catalyst Regeneration: The final step of the catalytic cycle involves the termination of the radical chain and regeneration of the active catalyst. This can occur through various pathways, including hydrogen atom abstraction, oxidation, or reduction, depending on the specific reaction conditions and the catalytic system employed. nih.gov

Mechanistic investigations have utilized techniques such as radical trapping experiments with agents like TEMPO to confirm the involvement of radical intermediates. researchgate.net The significant decrease in reaction yield in the presence of such radical scavengers provides strong evidence for a radical-mediated pathway.

Table 1: Key Intermediates in the Ring-Opening Cross-Coupling of Cyclobutanone Oxime Derivatives

| Intermediate | Description | Role in the Mechanism |

| Oxime Derivative | The starting material, often an oxime ester or ether of this compound. | Precursor to the iminyl radical. |

| Iminyl Radical | A nitrogen-centered radical formed by the cleavage of the N-O bond. | The key intermediate that initiates the ring-opening. |

| γ-Cyanoalkyl Radical | A carbon-centered radical formed after the β-scission of the cyclobutane ring. | The species that couples with the external reaction partner. |

| Catalyst Complex | A transition metal complex (e.g., copper or palladium) in its active oxidation state. | Facilitates the initial activation and is regenerated at the end of the cycle. |

The electronic nature of the substituents on both the cyclobutanone oxime and the coupling partner can influence the reaction's efficiency. For instance, in copper-catalyzed cross-couplings with alkenes, electron-donating groups on the alkene's aromatic ring have been observed to lead to higher product yields compared to electron-withdrawing groups. nih.gov This suggests that the nucleophilicity of the alkene plays a role in its reaction with the electrophilic radical intermediate. While specific studies on this compound are limited, the electron-withdrawing nature of the bromine atom on the phenyl ring is expected to influence the stability of the radical intermediates and potentially the regioselectivity of the C-C bond cleavage.

Visible light-induced palladium catalysis represents another sophisticated approach to these transformations. mdpi.comresearchgate.net In this case, a photo-excited palladium(0) complex can activate the cyclobutanone oxime ester via a single electron transfer, leading to a radical ring-opening and the formation of a hybrid cyanoalkyl-palladium(I) radical species. mdpi.comresearchgate.net This intermediate can then undergo further reactions, such as β-hydride elimination or addition to other unsaturated systems. researchgate.net

Advanced Spectroscopic Analysis and Characterization Methodologies for 2 4 Bromophenyl Cyclobutan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(4-Bromophenyl)cyclobutan-1-one. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular architecture can be constructed.

The ¹H NMR spectrum of this compound provides information about the chemical environment, number, and connectivity of protons. The aromatic protons on the 4-bromophenyl ring typically appear as a set of doublets due to para-substitution, which simplifies the splitting pattern. The protons on the cyclobutane (B1203170) ring exhibit more complex signals due to their diastereotopic nature and spin-spin coupling.

The expected chemical shifts (δ) in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS) are influenced by the electron-withdrawing bromine atom and the carbonyl group. The protons on the aromatic ring are deshielded and appear at lower field, while the cyclobutane protons are found at a higher field.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic (ortho to Br) | ~7.50 | Doublet | ~8.5 |

| Aromatic (meta to Br) | ~7.20 | Doublet | ~8.5 |

| Methine (CH adjacent to phenyl) | ~4.0-4.2 | Multiplet | - |

| Methylene (B1212753) (CH₂ adjacent to C=O) | ~3.0-3.3 | Multiplet | - |

| Methylene (CH₂ at C3) | ~2.2-2.5 | Multiplet | - |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and the specific conformation of the cyclobutane ring.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the cyclobutanone (B123998) ring is highly deshielded and appears at a very low field. The carbon atom attached to the bromine (ipso-carbon) also shows a characteristic chemical shift. The other aromatic and cyclobutane carbons resonate at higher fields.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~208 |

| Aromatic (C-Br) | ~122 |

| Aromatic (CH ortho to Br) | ~132 |

| Aromatic (CH meta to Br) | ~129 |

| Aromatic (C attached to cyclobutane) | ~140 |

| Methine (CH adjacent to phenyl) | ~55 |

| Methylene (CH₂ adjacent to C=O) | ~45 |

| Methylene (CH₂ at C3) | ~22 |

Note: These are approximate values and can be influenced by solvent effects.

To unambiguously assign all proton and carbon signals and confirm the connectivity within the this compound molecule, advanced two-dimensional (2D) NMR experiments are invaluable. huji.ac.ilwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling between adjacent protons. huji.ac.il For instance, cross-peaks would be observed between the methine proton on the cyclobutane ring and the adjacent methylene protons, as well as between the two methylene groups of the cyclobutane ring. This helps to trace the proton-proton network within the aliphatic ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. wikipedia.org It would show a cross-peak between each proton and the carbon it is attached to. For example, the aromatic proton signals would correlate with their corresponding aromatic carbon signals, and the cyclobutane proton signals would correlate with their respective carbon signals. huji.ac.il

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The most prominent feature in the IR spectrum is the strong absorption band due to the stretching vibration of the carbonyl group (C=O) in the cyclobutanone ring. The frequency of this absorption is higher than that of a typical acyclic ketone due to the ring strain of the four-membered ring. nist.govresearchgate.net Other characteristic absorptions include those from the aromatic C-H and C=C bonds, as well as the C-Br bond.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | ~1780-1800 | Strong |

| Aromatic C-H | Stretch | ~3000-3100 | Medium |

| Aliphatic C-H | Stretch | ~2850-3000 | Medium |

| Aromatic C=C | Stretch | ~1600, ~1480 | Medium to Weak |

| C-Br | Stretch | ~500-600 | Medium |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., KBr pellet, thin film, or solution).

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In a GC-MS analysis, the compound is first separated from any impurities by gas chromatography and then introduced into the mass spectrometer. For this compound, electron ionization (EI) is a common method. A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. youtube.com This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.

The fragmentation of the molecular ion provides further structural clues. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement, although the latter is not possible in this specific structure. libretexts.org

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | m/z (mass-to-charge ratio) | Relative Intensity | Description |

| [M]⁺ | 224/226 | ~1:1 | Molecular ion containing ⁷⁹Br/⁸¹Br |

| [M-C₂H₂O]⁺ | 182/184 | Variable | Loss of ketene (B1206846) from the cyclobutanone ring |

| [C₆H₄Br]⁺ | 155/157 | High | Bromophenyl cation |

| [C₆H₅]⁺ | 77 | High | Phenyl cation (loss of Br) |

Note: The relative intensities of the fragment ions can vary depending on the ionization energy and the specific mass spectrometer used.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS provides unambiguous confirmation of its elemental composition.

The monoisotopic mass of this compound (C₁₀H₉BrO) is calculated to be 223.9837 g/mol . uni.lu Experimental HRMS analysis of related compounds, such as 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, has shown excellent agreement between the calculated and observed mass, with a theoretical mass [M+H]⁺ of 570.07300 and an experimental mass of 570.07309. mdpi.com This level of precision is crucial for distinguishing between compounds with similar nominal masses.

Predicted HRMS data for various adducts of this compound are available, providing expected m/z values that can be used to confirm the compound's identity in complex mixtures. uni.luuni.lu

Predicted HRMS Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 224.9910 |

| [M+Na]⁺ | 246.9729 |

| [M-H]⁻ | 222.9764 |

| [M+NH₄]⁺ | 242.0175 |

| [M+K]⁺ | 262.9468 |

| [M+H-H₂O]⁺ | 206.9809 |

Data sourced from PubChemLite. uni.lu

The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For instance, the mass spectrum of the related compound 1-(4-bromophenyl)-3-phenyl-2-propen-1-one (B3017441) shows characteristic fragments that help to elucidate its structure. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The spectrum of this compound is expected to exhibit absorptions corresponding to π→π* and n→π* transitions associated with the aromatic ring and the carbonyl group. youtube.comyoutube.com

The presence of the carbonyl group (a chromophore) typically results in two absorption bands: a strong π→π* transition at shorter wavelengths and a weaker, forbidden n→π* transition at longer wavelengths. For α,β-unsaturated ketones, the position of the π→π* absorption maximum (λmax) can be predicted using Woodward-Fieser rules. youtube.com The extent of conjugation significantly influences the λmax; as conjugation increases, the absorption shifts to longer wavelengths (a bathochromic shift). utoronto.calibretexts.org

In this compound, the phenyl ring is conjugated with the carbonyl group, which will affect the position of the λmax. The electronic absorption spectra of similar compounds, such as 2,4'-dibromoacetophenone, have been studied theoretically, showing absorption maxima in different solvents. researchgate.net The solvent can influence the positions of n→π* and π→π* transitions.

X-ray Crystallography for Solid-State Molecular Geometry

While a crystal structure for this compound is not specifically reported in the search results, data for the isomeric compound 3-(4-Bromophenyl)cyclobutan-1-one is available (CCDC Number: 636815). nih.gov The study of related crystal structures, such as that of 1-(4-bromophenyl)but-3-yn-1-one, reveals details about intermolecular interactions like C—H⋯O hydrogen bonding. nih.gov

The solid-state conformation of cyclobutane derivatives is a subject of interest, as the four-membered ring can adopt a puckered conformation to relieve ring strain. acs.org The conformation of molecules in the solid state is fixed during crystallization and can influence their reactivity. mdpi.com For instance, in some cyclobutane systems, the solid-state conformation is transferred to the products of photodimerization reactions. mdpi.com

The general process of X-ray crystallography involves growing a single crystal, collecting diffraction data using an instrument like a Rigaku Oxford Diffraction SuperNova, solving the structure using methods like SHELXS, and refining the structure with software such as SHELXL. nih.govnih.gov

Chromatographic Techniques for Reaction Monitoring and Purification (e.g., TLC, HPLC)

Chromatographic techniques are essential for monitoring the progress of chemical reactions and for the purification of the desired products.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for qualitatively monitoring reactions. doi.org By spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system (eluent), one can observe the disappearance of starting materials and the appearance of products. For example, in the synthesis of a related compound, the reaction was monitored by TLC until the starting material was fully consumed. doi.org For 3-(4-Bromophenyl)cyclobutanone, a TLC R_f value of 0.19 has been reported using a 5% ethyl acetate (B1210297) in hexane (B92381) eluent. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of compounds. mdpi.com It offers high resolution and can be used to determine the purity of a sample and to isolate the desired product from a mixture. For instance, the enantiomeric excess of various ketone derivatives has been determined using chiral HPLC columns. rsc.org A reverse-phase (RP) HPLC method using an acetonitrile/water mobile phase can be employed for the analysis of related bromo-phenyl ketones. sielc.com For preparative separations, HPLC can be scaled up to isolate larger quantities of the purified compound. mdpi.comsielc.com

Flash column chromatography is another widely used purification technique. It is a faster version of traditional column chromatography that uses pressure to increase the flow rate of the solvent. This method has been successfully used to purify various ketone and cyclopropane (B1198618) derivatives, often using a hexane/ethyl acetate solvent system. doi.org

Computational and Theoretical Chemistry Studies on 2 4 Bromophenyl Cyclobutan 1 One

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of molecules by simulating the motion of atoms and molecules over time. For 2-(4-bromophenyl)cyclobutan-1-one, MD simulations would be instrumental in understanding the flexibility of the cyclobutane (B1203170) ring and the rotational freedom of the 4-bromophenyl group.

The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. The puckering motion, or ring-flipping, is a key dynamic process. In the case of 2-substituted cyclobutanones, the substituent's size and electronic nature influence the preferred puckered conformation and the energy barrier for ring inversion. For this compound, the bulky 4-bromophenyl group would likely favor a pseudo-equatorial position to minimize steric hindrance with the adjacent carbonyl group and the cyclobutane ring protons. researchgate.net

An MD simulation would track the dihedral angles of the cyclobutane ring and the torsional angle between the phenyl ring and the cyclobutane ring. This would allow for the construction of a potential energy surface, identifying the most stable low-energy conformers and the transition states connecting them. The relative energies of these conformers would determine their population distribution at a given temperature.

Table 1: Predicted Stable Conformers of this compound

| Conformer | Phenyl Group Orientation | Predicted Relative Stability |

| Equatorial-puckered | Pseudo-equatorial | Most stable |

| Axial-puckered | Pseudo-axial | Less stable |

Note: This table is predictive and not based on direct experimental or computational data for this compound.

The simulation would also reveal the dynamics of the phenyl group's rotation. The barrier to rotation around the C-C bond connecting the phenyl group to the cyclobutane ring would be influenced by steric interactions with the cyclobutane ring. This rotation is likely coupled with the puckering of the four-membered ring.

Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of a molecule, such as its UV-Vis absorption spectrum, can be significantly influenced by the surrounding solvent. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the molecule. wikipedia.org

For this compound, the primary chromophore is the 4-bromophenyl ketone moiety. The UV-Vis spectrum is expected to show characteristic absorptions corresponding to π→π* and n→π* electronic transitions.

π→π transitions:* These are typically intense absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the carbonyl group.

n→π transitions:* These are generally weaker absorptions resulting from the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital.

The polarity of the solvent plays a crucial role in shifting the absorption maxima (λmax) of these transitions.

Effect on n→π transitions:* In polar protic solvents (e.g., ethanol, water), the non-bonding electrons of the carbonyl oxygen are stabilized by hydrogen bonding. This increases the energy gap between the n and π* orbitals, leading to a hypsochromic shift (blue shift) of the n→π* absorption band to shorter wavelengths. In polar aprotic solvents (e.g., DMSO, acetone), dipole-dipole interactions will also stabilize the ground state, but generally to a lesser extent than hydrogen bonding.

Effect on π→π transitions:* The excited state of a π→π* transition is often more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, decreasing the energy gap and resulting in a bathochromic shift (red shift) of the π→π* absorption band to longer wavelengths.

Table 2: Predicted Solvatochromic Shifts for this compound

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted λmax Shift (n→π) | Predicted λmax Shift (π→π) |

| Hexane (B92381) | Low (1.88) | Reference | Reference |

| Dichloromethane | Medium (8.93) | Slight blue shift | Slight red shift |

| Acetone | High (20.7) | Blue shift | Red shift |

| Ethanol | High (24.5) | Significant blue shift | Significant red shift |

| Water | Very High (80.1) | Strongest blue shift | Strongest red shift |

Note: This table illustrates general trends and is not based on experimental data for this compound.

Computational studies using time-dependent density functional theory (TD-DFT) combined with continuum solvent models (like the Polarizable Continuum Model - PCM) could provide more quantitative predictions of these solvatochromic shifts. Such calculations would model the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the electronic transition energies in different solvent environments.

Applications and Broader Research Impact of 2 4 Bromophenyl Cyclobutan 1 One

Role as a Key Intermediate in Complex Organic Synthesis

The inherent ring strain and diverse functionality of 2-(4-Bromophenyl)cyclobutan-1-one render it an exceptional starting point for the synthesis of more complex molecular frameworks, particularly polycyclic and bridged ring systems, as well as valuable chiral molecules.

Access to Polycyclic and Bridged Ring Systems

The cyclobutane (B1203170) ring is a cornerstone in the structure of numerous natural products and biologically active compounds. nih.gov The ketone functionality in this compound serves as a handle for a variety of chemical transformations that can induce ring expansion or rearrangement, leading to the formation of larger, more complex polycyclic and bridged structures.

One powerful strategy involves transition-metal-catalyzed "cut-and-sew" reactions. nih.gov In this approach, a transition metal, such as rhodium, palladium, or gold, facilitates the cleavage (the "cut") of a carbon-carbon bond within the cyclobutanone (B123998) ring, followed by the formation of new bonds (the "sew") with a tethered unsaturated group. nih.govnih.gov This methodology can lead to a diverse array of fused and bridged ring systems. nih.gov For instance, cycloadditions between cyclobutanones and various unsaturated partners like alkenes, alkynes, or imines can yield [m.n.0] fused rings or [m.n.1] bridged rings. nih.gov The presence of the 4-bromophenyl group offers an additional site for modification via cross-coupling reactions, allowing for the introduction of further complexity before or after the construction of the core polycyclic system.

Methodologies for forming these complex structures from cyclobutanone precursors are summarized below:

| Reaction Type | Description | Resulting Structure |

| [4+2] Cycloaddition | A rhodium-catalyzed reaction between a cyclobutanone and an imine or other 2π unit. nih.govnih.gov | Fused six-membered rings (e.g., lactams). nih.gov |

| (4+2-1) Decarbonylative Cycloaddition | A reaction where the carbonyl group of the cyclobutanone is extruded as carbon monoxide, leading to bridged ring systems. nih.gov | Cyclopentane-bridged rings. nih.gov |

| [2+2] Photocycloaddition | Dimerization of an alkene intermediate, potentially formed from the cyclobutanone, can create a new cyclobutane ring, leading to polycyclic structures. mdpi.commdpi.com | Dimeric cyclobutane structures. mdpi.com |

| Acid-Catalyzed Rearrangement | Treatment of bicyclo[3.2.1]oct-2-en-8-one derivatives, accessible from cyclobutane precursors, with acid can induce cleavage and rearrangement to form cycloheptene (B1346976) structures. gla.ac.uk | Hydroazulene skeletons. gla.ac.uk |

These strategies highlight how the strained four-membered ring of this compound can be strategically employed to access intricate three-dimensional structures that are otherwise challenging to synthesize. nih.govcancer.gov

Synthesis of Enantioenriched Chiral Building Blocks

Chiral cyclobutanes are significant components of bioactive molecules and are valuable intermediates in organic synthesis. nih.govresearchgate.netchemistryviews.org this compound is an important precursor for generating enantioenriched chiral building blocks. Asymmetric synthesis methods can establish specific stereochemistry at the C2 position, which can then be transferred to more complex products.

Key strategies for producing chiral molecules from cyclobutanone-based precursors include:

Catalytic Asymmetric Synthesis : Chiral Lewis acids can catalyze the formation of cyclobutanones from precursors like α-silyloxyacroleins and diazoesters, achieving high enantioselectivity (up to 98% ee). researchgate.net This establishes a chiral β-quaternary center, and the resulting α-silyloxycyclobutanones can be converted into various other chiral cyclic compounds like γ-lactones and cyclopentanones. researchgate.net

Use of Chiral Auxiliaries : A chiral auxiliary, such as one derived from ethyl L-lactate, can be attached to the cyclobutanone at the 3-position. nih.gov This auxiliary directs the stereochemical outcome of subsequent reactions, for example, the reaction with aldehydes to give 2,3-dihydro-4-pyranones with high enantiomeric excess (up to 93% ee). nih.gov

Asymmetric Transformations : The 4-bromophenyl group itself is a key feature in many asymmetric syntheses. For example, rhodium-catalyzed asymmetric 1,4-addition of (4-bromophenyl)boronic acid to unsaturated esters is a method for producing enantiomerically pure compounds like (S)-3-(4-bromophenyl)butanoic acid. orgsyn.org This demonstrates the value of the bromophenyl moiety in creating chiral centers, a principle applicable to derivatives of the title compound.

The resulting chiral building blocks are valuable in medicinal chemistry and natural product synthesis. For example, chiral cyclopentenyl carbocyclic nucleosides, such as the anticancer agent neplanocin A, are synthesized from chiral cyclopentene (B43876) intermediates which can be accessed from cyclobutane precursors. rsc.org

Contributions to Methodological Development in Synthetic Organic Chemistry

This compound and related structures serve as ideal platforms for the development and validation of new synthetic methodologies. The combination of a strained ring, a ketone, and a tunable aromatic ring allows chemists to probe the scope and limitations of novel chemical transformations.

The development of tandem reactions , where multiple bonds are formed in a single sequence without isolating intermediates, is a major goal in synthetic chemistry for improving efficiency. princeton.edu Cyclobutanones are excellent substrates for developing such processes. For example, a tandem cyclopropanation/semi-pinacol rearrangement has been developed using a chiral catalyst to produce α-silyloxycyclobutanones with excellent control over stereochemistry. researchgate.net

Furthermore, cyclobutanones are central to the advancement of cycloaddition strategies . Researchers have developed programmable [4+n]-cycloadditions using furan-fused cyclobutanones as versatile four-carbon synthons to construct various heterocyclic products. nih.gov Similarly, transition-metal-catalyzed "cut-and-sew" reactions of cyclobutanones represent a deconstructive approach to building complex fused and bridged rings, offering a complementary strategy to traditional methods like the Diels-Alder reaction. nih.gov

The presence of the 4-bromophenyl group is also critical for methodological development, as it opens the door for coupling reactions . The bromine atom serves as a synthetic handle for well-established transformations like the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl or heteroaryl groups. researchgate.net This enables the creation of libraries of complex molecules from a single cyclobutane precursor, which is highly valuable for exploring structure-activity relationships in drug discovery. nih.govmdpi.com

Utility in Materials Science Research and Development

While specific applications of this compound in materials science are not yet widely reported, its structural components suggest significant potential in this field, particularly in the development of novel polymers and liquid crystals.

The cyclobutane ring can be incorporated into polymer backbones, leading to materials with unique properties. nih.gov For example, truxinate cyclobutane-based polyesters have been synthesized via [2+2] photopolymerization. nih.gov The rigid, three-dimensional structure of the cyclobutane unit can impart desirable thermal and mechanical properties to the polymer chain. This compound could potentially serve as a monomer or a precursor to a monomer for creating novel functional polymers. The bromophenyl group would allow for post-polymerization modification, enabling the tuning of the polymer's properties, such as its solubility, refractive index, or electronic characteristics. For instance, functionalized polymers can be created from chloromethylated polymers, demonstrating a pathway for modifying halogenated polymeric systems. researchgate.net

In the field of liquid crystals (LCs) , molecules must possess a degree of structural rigidity, often in the form of a core unit composed of rings. colorado.edu The 2-phenylcyclobutan-1-one framework provides a rigid, calamitic (rod-like) or bent-core mesogen shape. colorado.edu The 4-bromo substituent is particularly relevant as halogens, especially fluorine and bromine, are used to tune the dielectric anisotropy (Δε) of liquid crystal materials, a key parameter for display applications. beilstein-journals.orgbeilstein-journals.org The synthesis of liquid crystals containing fluorinated cyclopropane (B1198618) and cyclohexane (B81311) motifs highlights the importance of small, halogenated rings in designing materials with specific positive or negative dielectric anisotropy. beilstein-journals.orgbeilstein-journals.org Therefore, this compound and its derivatives are promising candidates for the synthesis of new liquid crystalline materials.

Future Research Directions in Bromophenyl Cyclobutanone Chemistry

The versatility of this compound positions it as a compound with considerable potential for future research across multiple chemical disciplines.

A primary area of future investigation lies in its application toward the synthesis of biologically active molecules . The cyclobutane scaffold is present in many natural products and pharmaceuticals, and the bromophenyl group is a common feature in bioactive compounds. nih.govnih.govnih.gov Future work could involve the elaboration of this compound into novel analogues of known drugs or the creation of diverse molecular libraries for high-throughput screening against various biological targets, such as cancer cell lines or pathogenic microbes. mdpi.comrsc.org

In materials science , a systematic exploration of polymers and liquid crystals derived from this compound is warranted. Research could focus on synthesizing a series of polymers via ring-opening metathesis polymerization (ROMP) or condensation reactions to study their thermal, mechanical, and optical properties. researchgate.netnii.ac.jp Similarly, the synthesis and characterization of liquid crystals incorporating the 2-(4-bromophenyl)cyclobutane core could lead to new materials for display technologies or optical sensors. colorado.edu

From a methodological standpoint , the development of new catalytic asymmetric reactions that utilize this compound as a benchmark substrate will continue to be a fruitful area of research. chemistryviews.orgresearchgate.net Designing novel tandem or cascade reactions that leverage its unique functionalities could provide rapid access to complex molecular architectures. princeton.edu Further exploration of its reactivity in different cycloaddition modes, such as [4+3] or [4+4] cycloadditions, could unlock pathways to new types of ring systems. nih.gov

Finally, the application of this building block in the total synthesis of complex natural products containing bridged or fused ring systems remains a compelling challenge. gla.ac.ukcancer.gov Its use as a linchpin in a convergent synthetic strategy could significantly streamline the construction of challenging molecular targets.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(4-Bromophenyl)cyclobutan-1-one, and what are the critical reaction conditions to optimize yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or cyclization reactions. For example, bromophenyl-substituted cyclobutanones can be prepared by reacting 4-bromobenzene derivatives with cyclobutanone precursors under acidic conditions (e.g., AlCl₃ catalysis). Key optimization factors include temperature control (0–25°C), stoichiometric ratios of acylating agents, and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating the product .

Q. Which spectroscopic and crystallographic techniques are most effective in confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the bromophenyl group (e.g., aromatic protons at δ 7.3–7.6 ppm) and cyclobutanone ring (carbonyl carbon at ~210 ppm).

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, confirming the planar cyclobutanone ring and bromophenyl substitution pattern. SHELX software is widely used for refinement .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 227.0977 for C₁₀H₁₀BrO⁺) .

Advanced Research Questions

Q. How can graph set analysis be applied to understand hydrogen bonding interactions in the crystalline form of this compound?

- Methodological Answer : Graph set analysis (GSA) categorizes hydrogen-bonding motifs into patterns like chains (C), rings (R), or self-assembled dimers. For this compound, analyze intermolecular interactions (e.g., C=O···H–C) using crystallographic data. Tools like Mercury or CrystalExplorer visualize these patterns, while Etter’s rules help predict aggregation behavior .

Q. What challenges arise in refining the crystal structure of this compound using SHELX software, and how can they be mitigated?

- Methodological Answer : Challenges include handling disordered bromine atoms (high electron density) and resolving twinned crystals. Mitigation strategies:

Q. How does the electron-withdrawing bromophenyl group influence the ring strain and reactivity of the cyclobutanone moiety in nucleophilic addition reactions?

- Methodological Answer : The bromophenyl group increases electrophilicity of the carbonyl carbon via inductive effects, accelerating nucleophilic attacks (e.g., Grignard reactions). Ring strain (~27 kcal/mol in cyclobutanone) further enhances reactivity. Computational studies (DFT at B3LYP/6-311+G(d,p)) can model transition states to predict regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.